

Application Notes and Protocols: ZK164015 (Onapristone) in Endometriosis Studies

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Compound of Interest		
Compound Name:	ZK164015	
Cat. No.:	B061454	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of the progesterone receptor antagonist, **ZK164015**, in the study of endometriosis. It is important to note that the term "**ZK164015**" is not widely cited in scientific literature. The available research strongly suggests that the intended compound is Onapristone, which has the developmental code ZK 98299. This document will proceed under the assumption that **ZK164015** refers to Onapristone and will synthesize the available preclinical data and experimental methodologies for its application in endometriosis research.

Onapristone is a potent, selective, and orally active non-steroidal progesterone receptor antagonist.[1] Its mechanism of action in endometriosis is centered on blocking the effects of progesterone, a hormone that, despite its normal role in regulating the menstrual cycle, is implicated in the survival and proliferation of ectopic endometrial tissue. By antagonizing the progesterone receptor, Onapristone and similar compounds aim to inhibit the growth of endometriotic lesions, reduce inflammation, and alleviate associated pain.[2]

Mechanism of Action

In the context of endometriosis, progesterone receptor antagonists like Onapristone exert their effects by binding to the progesterone receptor (PR) in endometriotic cells and preventing the binding of progesterone. This blockade disrupts the normal downstream signaling pathways



that progesterone would typically initiate. The primary consequences of this antagonism in endometriotic tissue are:

- Inhibition of Cell Proliferation: By blocking PR signaling, Onapristone can halt the proliferative drive that contributes to the growth of endometriotic lesions.[3]
- Induction of Apoptosis: Progesterone receptor antagonists can modulate the expression of apoptosis-related proteins, such as the Bcl-2 family (e.g., increasing the Bax/Bcl-2 ratio), leading to programmed cell death in ectopic endometrial cells.[4][5][6]
- Anti-inflammatory Effects: Progesterone has complex effects on inflammation. In the context
 of endometriosis, antagonizing its receptor can interfere with inflammatory signaling
 pathways, such as the NF-kB and MAPK pathways, which are often dysregulated in this
 disease.[7][8][9][10]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Onapristone (ZK 98299) and a related compound, ZK 136 799, in a surgically induced rat model of endometriosis.

Table 1: Effect of Onapristone (ZK 98 299) and ZK 136 799 on the Remission of Endometriotic Lesions in Rats

Treatment Group	Dose (mg/animal/day)	Lesion Location	Complete Remission Rate (%)
Onapristone	2.0	Peritoneal Wall	40%
2.0	Mesentery	50%	
ZK 136 799	0.4	Peritoneal Wall	50%
0.4	Mesentery	50%	
2.0	Peritoneal Wall	63%	-
2.0	Mesentery	75%	-



Data extracted from a 4-week treatment study in rats with surgically induced endometriosis.

Table 2: Growth Inhibition of Persistent Endometriotic Lesions in Rats

Treatment Group	Dose (mg/animal/day)	Lesion Location	Growth Inhibition (%)
Onapristone	2.0	Mesentery	48%
ZK 136 799	2.0	Mesentery	85%

Data represents the inhibition of growth in lesions that did not go into complete remission during the 4-week treatment period.

Experimental Protocols

The following are detailed protocols for in vivo and in vitro studies investigating the effects of progesterone receptor antagonists like Onapristone in endometriosis.

In Vivo Study: Surgically Induced Endometriosis in a Rat Model

This protocol describes the surgical induction of endometriosis in rats and subsequent treatment with a progesterone receptor antagonist.

Materials:

- Female Sprague-Dawley rats (200-250g)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Sterile surgical instruments
- Suture materials (e.g., 4-0 silk)
- Onapristone (ZK 98299)
- Vehicle for drug administration (e.g., sesame oil)



Calipers for lesion measurement

Procedure:

- Animal Acclimatization: House rats in a controlled environment (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
- Anesthesia and Surgical Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Shave the abdominal area and sterilize with an antiseptic solution.
- Surgical Induction of Endometriosis:
 - Perform a midline laparotomy to expose the uterus.
 - Excise a small piece of one uterine horn.
 - Place the uterine tissue in sterile saline.
 - Suture small fragments (approximately 2x2 mm) of the uterine tissue to the peritoneal wall and/or the mesentery of the small intestine.
 - Close the abdominal incision in layers.
- Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress. Allow a recovery period of one week for the endometriotic lesions to establish.
- Treatment Administration:
 - Randomly assign rats to treatment and control groups.
 - Prepare a solution of Onapristone in the chosen vehicle at the desired concentrations (e.g., 0.4 mg/day and 2.0 mg/day).
 - Administer the treatment or vehicle daily via oral gavage or subcutaneous injection for the duration of the study (e.g., 4 weeks).
- Lesion Measurement and Data Collection:



- At the end of the treatment period, anesthetize the rats and perform a final laparotomy.
- Measure the dimensions of the endometriotic lesions using calipers.
- Calculate the lesion volume.
- Excise the lesions for histological analysis (e.g., H&E staining) and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
- Euthanasia: Euthanize the animals using an approved method.

In Vitro Study: Treatment of Human Endometrial Stromal Cells

This protocol outlines the culture of primary human endometrial stromal cells and their treatment with a progesterone receptor antagonist to assess effects on proliferation and apoptosis.

Materials:

- Human endometrial tissue biopsies obtained with informed consent and ethical approval.
- Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
- Collagenase type I
- Hyaluronidase
- DNase I
- Cell strainers (70 μm and 40 μm)
- Onapristone (ZK 98299) or Mifepristone (RU 486)
- Vehicle (e.g., DMSO)
- Reagents for proliferation assays (e.g., BrdU or MTT)



 Reagents for apoptosis assays (e.g., Annexin V/PI staining kit, antibodies for Western blotting of BcI-2 and Bax).

Procedure:

- Isolation of Human Endometrial Stromal Cells (HESCs):
 - Mince the endometrial tissue into small pieces.
 - Digest the tissue with a solution containing collagenase, hyaluronidase, and DNase I in cell culture medium at 37°C with agitation.
 - Filter the cell suspension through a series of cell strainers to separate stromal cells from epithelial glands.
 - Plate the stromal cells in culture flasks and allow them to adhere.
- Cell Culture and Treatment:
 - Culture the HESCs in a humidified incubator at 37°C and 5% CO2.
 - Once the cells reach a desired confluency, treat them with varying concentrations of the progesterone receptor antagonist (e.g., 0.1, 1, 10 μM) or vehicle control.
- Proliferation Assay (BrdU):
 - After the desired treatment period (e.g., 24, 48, 72 hours), add BrdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
 - Fix the cells and perform immunocytochemistry using an anti-BrdU antibody to detect and quantify proliferating cells.
- Apoptosis Assay (Annexin V/PI Staining):
 - After treatment, harvest the cells and resuspend them in binding buffer.

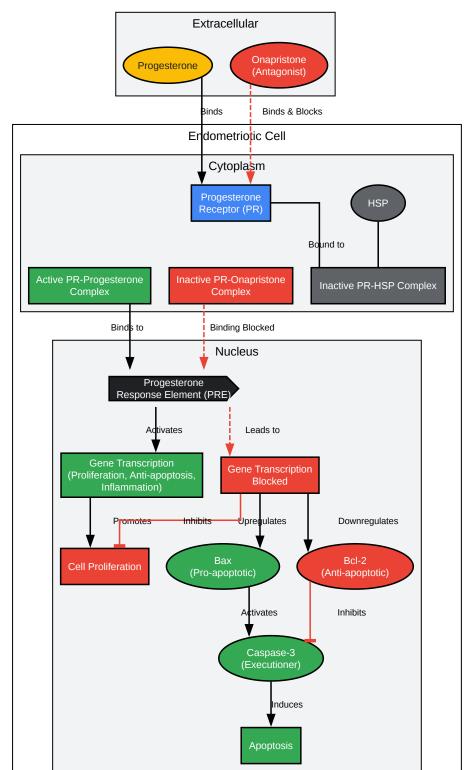


- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Western Blotting for Apoptosis Markers:
 - Lyse the treated cells to extract total protein.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
 - Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.
 - Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

The following diagrams illustrate the proposed signaling pathway of progesterone receptor antagonists in endometriosis and a general experimental workflow.





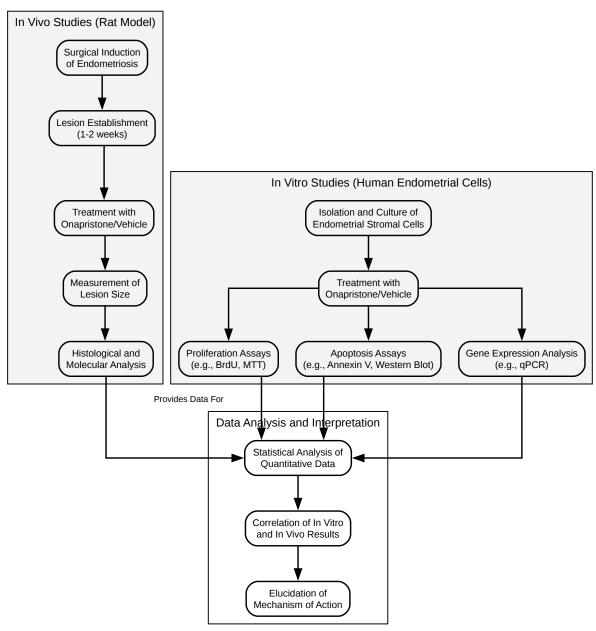
Mechanism of Progesterone Receptor Antagonists in Endometriosis

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Caption: Progesterone receptor antagonist signaling pathway in endometriosis.



General Experimental Workflow for Studying Progesterone Receptor Antagonists in Endometriosis



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Caption: Experimental workflow for endometriosis research.



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